molecular formula C5H14Cl2N2 B1594464 2-Methylpiperazine dihydrochloride CAS No. 475640-80-3

2-Methylpiperazine dihydrochloride

Cat. No. B1594464
M. Wt: 173.08 g/mol
InChI Key: XMUWOBYBMGVFIU-UHFFFAOYSA-N
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Description

2-Methylpiperazine dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2 . It is used as a reagent in the design, synthesis, and biological evaluation of diaminoquinazolines as β-catenin/T-cell transcription factor 4 (Tcf4) pathway inhibitors .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 2-Methylpiperazine, often involves the reaction of 1,2-diamine derivatives with sulfonium salts . The continuous catalytic synthesis of piperazine was conducted via the hydroamination of ethylene glycol on a bimetallic Ni-Cu composition using mordenite zeolite as a support .


Molecular Structure Analysis

The molecular structure of 2-Methylpiperazine dihydrochloride consists of 5 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The average mass is 173.084 Da, and the monoisotopic mass is 172.053406 Da .


Chemical Reactions Analysis

The synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .


Physical And Chemical Properties Analysis

2-Methylpiperazine dihydrochloride is a white to yellow crystalline powder . It has a molecular weight of 173.08 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

CO2 Capture Applications

Aqueous 2-methylpiperazine (2MPZ) has been highlighted for its potential in CO2 capture from coal-fired power plants. A study by Chen and Rochelle (2013) using quantitative NMR spectroscopy revealed that 2MPZ monocarbamate is the primary species absorbing CO2 in this context. The study provided insights into the thermodynamics of CO2/2MPZ/water systems, indicating the potential of 2MPZ in environmental applications, particularly for carbon capture and storage (CCS) technologies (Chen & Rochelle, 2013).

Applications in Supramolecular Architecture

Research involving 1-methylpiperazine, closely related to 2-methylpiperazine, has demonstrated its ability to form multi-component hydrogen-bonding salts with aromatic carboxylic acids. These compounds exhibit unique three-dimensional supramolecular architectures, as explored in a study by Yang et al. (2015). This kind of structural formation has implications in the field of crystal engineering and the development of novel materials (Yang et al., 2015).

Synthesis of Organic Compounds

2-Methylpiperazine derivatives have been synthesized for various applications in organic chemistry. For instance, Cybulski, Dankiewicz, and Chilmonczyk (2001) reported the preparation of new 1,4-substituted 2-methylpiperazine derivatives, discussing their structural modifications and potential applications. Such studies are crucial for advancing the synthesis of complex organic molecules, which can have various applications in pharmaceuticals and materials science (Cybulski, Dankiewicz, & Chilmonczyk, 2001).

Applications in Analytical Chemistry

2-Methylpiperazine and its derivatives have found applications in analytical chemistry. For instance, studies have been conducted on the determination of related substances in certain pharmaceutical compounds involving methylpiperazine, which is structurally similar to 2-methylpiperazine. These studies contribute to the development of analytical methods for quality control in pharmaceuticals (Yang Benxi, 2015).

Safety And Hazards

2-Methylpiperazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable solids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The piperazine scaffold, including 2-Methylpiperazine, is gaining prominence in research due to its wide range of biological and pharmaceutical activity . Piperazine-based compounds have been successfully used in the field of catalysis and metal-organic frameworks (MOFs) . Future research will likely continue to explore the diverse applications of these compounds.

properties

IUPAC Name

2-methylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c1-5-4-6-2-3-7-5;;/h5-7H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUWOBYBMGVFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333703
Record name 2-methylpiperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpiperazine dihydrochloride

CAS RN

475640-80-3
Record name 2-methylpiperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpiperazine dihydrochloride
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2-Methylpiperazine dihydrochloride
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2-Methylpiperazine dihydrochloride
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2-Methylpiperazine dihydrochloride
Reactant of Route 5
2-Methylpiperazine dihydrochloride
Reactant of Route 6
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Citations

For This Compound
920
Citations
TK Howcroft, RR Lindquist - Biochemical and biophysical research …, 1991 - Elsevier
Phorbol 12-myristate 13-acetate (PMA) induces the cytolytic T lymphocyte (CTL) clone 4D (H-2 b anti-H-2 d ) to promiscuously kill the inappropriate target EL-4 (H-2 b ). The protein …
Number of citations: 3 www.sciencedirect.com
Y Sakurai, C Hirata, Y Onishi, Y Tanimoto… - IUBMB …, 1997 - Wiley Online Library
(5‐Isoquinolinesulfonyl)‐2‐methylpiperazine hydrochloride (H‐7), an inhibitor of protein kinases, has been shown to inhibit the thymocyte apoptosis induced by various apoptogenic …
Number of citations: 5 iubmb.onlinelibrary.wiley.com
AE Nel, I Schabort, A Rheeder, P Bouic… - Journal of immunology …, 1987 - journals.aai.org
… sulfonyl)-2-methylpiperazine dihydrochloride (H7) is a potent inhibitor of this enzyme and has been shown to inhibit certain intact cell responses via inhibition of Ckinase (1 9-2 1). We …
Number of citations: 48 journals.aai.org
RE Martell, RU Simpson, T Hsu - Biochemical pharmacology, 1988 - Elsevier
HL-60 promyelocytic leukemia cells were induced to differentiate by 1,25-dihydroxyvitamin D 3 (calcitriol) into mature monocytes. Differentiation was assessed by nitro blue tetrazolium …
Number of citations: 28 www.sciencedirect.com
H Kido, N Fukusen, N Katunuma - Biochemical and biophysical research …, 1987 - Elsevier
… by l-(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H7), an inhibitor of protein kinase C, but not by N- [ 2-(methylamino)-ethyl ]-5-isoquinolinesulfonamide dihydrochloride, …
Number of citations: 28 www.sciencedirect.com
TA Steele, Z Brahmi - Journal of immunology (Baltimore, Md.: 1950), 1988 - journals.aai.org
… We used the known protein kinase inhibitors 1-(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and HA1004. H-7 caused a dose-related inhibition of NK cell-mediated …
Number of citations: 40 journals.aai.org
M Ito, A Sato, K Hirabayashi, F Tanabe, S Shigeta… - Antiviral research, 1988 - Elsevier
… of the CD4 molecule by PKC might be a crucial step in the binding of HIV-1 to the CD4 receptor, and a PKC inhibitor, 1-(5-isoquinoline-sulfonyl)-2methylpiperazine dihydrochloride (H-7)…
Number of citations: 291 www.sciencedirect.com
SI HARADA, T MURAKAMI, Y HIGASHI… - Pharmacy and …, 1997 - Wiley Online Library
… and was not affected by W7 in the presence of 2‐deoxyglucose, although it was almost completely inhibited by 1‐(5‐isoquinolinesulphonyl)‐2‐methylpiperazine dihydrochloride (H7, a …
Number of citations: 2 onlinelibrary.wiley.com
J Mizuguchi, YY Ji, H Nakabayaschi… - … (Baltimore, Md.: 1950 …, 1987 - journals.aai.org
… 1-(5-isoquinolinesuIfonyl)2-methylpiperazine dihydrochloride, an inhibitor of protein kinase … by 1-(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride, and is mimicked by …
Number of citations: 52 journals.aai.org
Y Kitajima, S Inoue, S Nagao, K Nagata, H Yaoita… - Cancer research, 1988 - AACR
… Addition of l-(5-isoquinoIinesulfonyl)2-methylpiperazine dihydrochloride alone to normal calcium-grown cell cultures exhibiting cell-cell contact resulted in a decrease in the number .of …
Number of citations: 97 aacrjournals.org

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